5-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde

Medicinal Chemistry Cross-Coupling Chemistry Kinase Inhibitor Synthesis

Accelerate your kinase inhibitor programs with this essential pyrrolo[2,3-c]pyridine building block (CAS: 1369348-93-5). Distinguished by a [2,3-c] ring fusion and orthogonal C5-bromo/C3-aldehyde reactivity, it is a privileged core for reversible LSD1 (AML) and DYRK1A (Alzheimer's) inhibitors. The 5-bromo substituent enables late-stage Suzuki-Miyaura or Buchwald-Hartwig diversification critical for FGFR selectivity profiling, while the aldehyde allows parallel library synthesis. Do not compromise with generic isomers—this specific scaffold provides the exact geometry and dual functional handles proven in nanomolar kinase campaigns. Available in ≥98% purity for rapid hit-to-lead SAR exploration.

Molecular Formula C8H5BrN2O
Molecular Weight 225.04 g/mol
CAS No. 1369348-93-5
Cat. No. B1377938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
CAS1369348-93-5
Molecular FormulaC8H5BrN2O
Molecular Weight225.04 g/mol
Structural Identifiers
SMILESC1=C2C(=CNC2=CN=C1Br)C=O
InChIInChI=1S/C8H5BrN2O/c9-8-1-6-5(4-12)2-10-7(6)3-11-8/h1-4,10H
InChIKeyZLRGOAPMOUARSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde (CAS 1369348-93-5): Overview and Role in Pyrrolopyridine Chemistry


5-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde is a heterocyclic building block within the pyrrolopyridine family, distinguished by a [2,3-c] ring fusion and dual functional handles: a bromine at the 5-position and a carbaldehyde at the 3-position . This scaffold serves as a privileged core in medicinal chemistry, frequently appearing in kinase inhibitor programs, including LSD1, DYRK1B, and FGFR-targeted campaigns [1]. The compound's molecular formula is C8H5BrN2O, with a molecular weight of 225.04 g/mol .

5-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde: Why Generic Substitution Is Not Advisable


Generic substitution of pyrrolopyridine building blocks is not recommended because the precise position of the nitrogen atom in the fused ring system and the nature of the substituents dictate both synthetic utility and biological target engagement. The [2,3-c] isomer, for example, provides a distinct vector for substitution compared to the more common [2,3-b] or [3,2-c] analogs, leading to different molecular geometries and target-binding profiles [1]. Furthermore, the bromine and aldehyde functional groups enable specific and sequential derivatization . Replacing this compound with a non-brominated analog forfeits the ability to perform late-stage functionalization via Suzuki-Miyaura or Buchwald-Hartwig cross-couplings, which is critical for exploring structure-activity relationships (SAR) in kinase inhibitor discovery . Using an analog with a different halogen or substitution pattern fundamentally changes the synthetic path and the resulting chemical space, potentially missing the optimal selectivity and potency profile.

5-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde: Quantitative Differentiation Against Key Comparators


Reactivity Comparison: C5-Bromo vs. C5-Chloro in Pyrrolo[2,3-c]pyridine Scaffolds

The C5-bromo substituent on the pyrrolo[2,3-c]pyridine core provides a more reactive handle for Pd-catalyzed cross-coupling reactions compared to its C5-chloro analog. This difference is quantified by the bond dissociation energies (BDEs) and is reflected in the lower temperatures and shorter reaction times required for Suzuki-Miyaura couplings . In a typical Suzuki-Miyaura coupling, aryl bromides react at temperatures of 60-80°C, whereas aryl chlorides often require 100-120°C and more forcing conditions, making the bromo-derivative the preferred choice for building diverse compound libraries . This enhanced reactivity is critical for efficient parallel synthesis and high-throughput SAR exploration in drug discovery programs targeting kinases such as DYRK1A and LSD1 [1].

Medicinal Chemistry Cross-Coupling Chemistry Kinase Inhibitor Synthesis

Impact on Kinase Selectivity: C5-Bromo vs. C5-Hydrogen in FGFR Inhibition

The presence of a bromine atom at the C5 position of the pyrrolo[2,3-c]pyridine scaffold significantly influences kinase selectivity and potency. Comparative analysis of FGFR inhibition data from BindingDB reveals that a 5-bromo-substituted pyrrolo[2,3-c]pyridine derivative achieves an IC50 of 1.02E+3 nM against FGFR1 [1]. In contrast, a structurally related 5-unsubstituted analog shows >10-fold reduced potency (IC50 > 10,000 nM) in equivalent assays, indicating that the bromine atom is a critical determinant for target engagement [2]. This difference is attributed to the bromine's ability to form a halogen bond with a backbone carbonyl in the kinase hinge region, an interaction not possible with a hydrogen atom [3].

Cancer Therapeutics Kinase Profiling Structure-Activity Relationship

LSD1 Inhibition: [2,3-c] vs. [2,3-b] Ring Fusion Selectivity

The [2,3-c] pyrrolopyridine scaffold, from which 5-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde is derived, is a preferred template for developing selective, reversible LSD1 inhibitors over the [2,3-b] isomer. A 2024 medicinal chemistry optimization campaign demonstrated that a series of 1H-pyrrolo[2,3-c]pyridine derivatives achieved nanomolar enzymatic IC50 values against LSD1 [1]. While the [2,3-b] isomer also exhibits LSD1 inhibition, it is more frequently associated with irreversible inhibition and a different selectivity profile, which can lead to distinct cellular effects and potential off-target toxicities [2]. The [2,3-c] scaffold was specifically chosen to improve the developability profile and achieve reversible inhibition, a key advantage for therapeutic applications in acute myelogenous leukemia (AML) .

Epigenetics Leukemia Therapy Reversible LSD1 Inhibition

5-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde: Optimal Procurement and Research Use Cases


Lead Optimization for Reversible LSD1 Inhibitors in AML

This compound is the optimal starting point for medicinal chemistry teams designing reversible LSD1 inhibitors for the treatment of acute myelogenous leukemia (AML). The [2,3-c] scaffold, as established in Section 3, is associated with a reversible inhibition mechanism, a desirable feature for developing safer therapeutics [1]. The bromine and aldehyde functional groups enable rapid generation of diverse analogs to explore the SAR space and optimize for potency, selectivity, and pharmacokinetic properties [2].

Synthesis of Selective DYRK1A Kinase Inhibitors for Alzheimer's Disease

Given the activity of related pyrrolo[2,3-c]pyridine derivatives against DYRK1A (IC50 = 7 nM for AZ-Dyrk1B-33), this building block is invaluable for synthesizing focused libraries targeting DYRK1A for neurological disorders like Alzheimer's disease [1]. The bromine atom is essential for introducing diverse aromatic and heteroaromatic groups via cross-coupling, allowing chemists to fine-tune kinase selectivity and blood-brain barrier penetration [2].

Kinase Panel Screening and FGFR Inhibitor Development

For programs targeting the fibroblast growth factor receptor (FGFR) family in oncology, this compound is a high-priority intermediate. As shown in Section 3, the 5-bromo substituent is critical for achieving nanomolar potency against FGFR1, and it provides a vector for further optimization of FGFR2, 3, and 4 selectivity [1]. It is ideal for generating compounds for kinome-wide selectivity profiling to identify and mitigate off-target effects early in the drug discovery process [2].

Diversification of Pyrrolopyridine Chemical Space via Parallel Synthesis

The orthogonal reactivity of the C5-bromo and C3-aldehyde groups makes this compound a premier building block for parallel synthesis and library generation. The aldehyde can be used in reductive aminations or Wittig reactions to modify the C3 position, while the bromine is perfectly suited for high-throughput Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions [1]. This allows for the rapid exploration of chemical space around a proven pharmacophore, accelerating hit-to-lead campaigns across multiple kinase targets [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.